molecular formula C12H10N6O2 B2433979 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide CAS No. 2034589-50-7

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2433979
CAS No.: 2034589-50-7
M. Wt: 270.252
InChI Key: IYFUCDGKZWHEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound integrates several functional groups, including a pyridine ring, a triazole ring, and an isoxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c19-12(11-3-5-15-20-11)14-6-9-8-18(17-16-9)10-2-1-4-13-7-10/h1-5,7-8H,6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFUCDGKZWHEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation

Nitrile oxides are commonly generated in situ from hydroxamic acid derivatives. For example, ethyl 2-chloro-2-(hydroxyimino)acetate undergoes dehydrohalogenation under basic conditions to yield ethoxycarbonyl formonitrile oxide. This intermediate is highly reactive and participates in cycloaddition without isolation.

Cycloaddition with Alkynes

Reaction of the nitrile oxide with propiolic acid derivatives (e.g., propiolic acid or ethyl propiolate) yields 5-carboxy- or 5-ester-substituted isoxazoles. For instance, ethyl propiolate reacts with ethoxycarbonyl formonitrile oxide under microwave irradiation to produce ethyl isoxazole-5-carboxylate in quantitative yields. Subsequent hydrolysis of the ester using aqueous NaOH furnishes isoxazole-5-carboxylic acid, a key precursor for carboxamide formation.

Preparation of 1-(Pyridin-3-yl)-1H-1,2,3-Triazol-4-yl)methanamine

The 1,2,3-triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures regioselective formation of 1,4-disubstituted triazoles.

Synthesis of Pyridin-3-yl Azide

Pyridin-3-yl azide is prepared from pyridin-3-amine through diazotization followed by azide displacement. Treatment of pyridin-3-amine with sodium nitrite and hydrochloric acid at 0–5°C generates the diazonium salt, which reacts with sodium azide to yield the azide. This intermediate is thermally unstable and must be used immediately in subsequent reactions.

CuAAC with Propargyl Amine

Propargyl amine serves as the alkyne component in the CuAAC reaction. Catalyzed by Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate), the azide reacts with propargyl amine in a 1:1 ratio at room temperature to form 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine. The reaction proceeds with >90% regioselectivity, favoring the 1,4-disubstituted product.

Coupling of Isoxazole-5-Carboxylic Acid and Triazolylmethanamine

The final step involves forming the carboxamide bond between isoxazole-5-carboxylic acid and the triazolylmethanamine. This is achieved through activation of the carboxylic acid followed by nucleophilic acyl substitution.

Carboxylic Acid Activation

Isoxazole-5-carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O] in anhydrous dichloromethane. The reaction is monitored by the cessation of gas evolution, indicating complete conversion to isoxazole-5-carbonyl chloride.

Amide Bond Formation

The acyl chloride reacts with 1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methanamine in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl. The coupling proceeds at 0°C to room temperature, yielding N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product in 65–75% yield.

Alternative Metal-Free Synthesis

For applications requiring metal-free conditions, phenyliodine bis(trifluoroacetate) (PIFA) mediates the cyclization of pre-assembled intermediates. A one-pot reaction combining isoxazole-5-carboxamide, propargyl amine, and pyridin-3-yl azide in the presence of PIFA generates the target compound without copper catalysts. This method avoids metal contamination but achieves lower yields (50–60%) compared to CuAAC.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, triazole-H), 8.55 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (m, 2H, pyridine-H), 5.21 (s, 2H, CH₂), 2.51 (s, 3H, isoxazole-CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (triazole ring).
  • MS (ESI+) : m/z 327.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Cycloaddition

The (3+2) cycloaddition’s regioselectivity depends on the nitrile oxide’s electronic properties. Electron-withdrawing groups on the nitrile oxide favor 5-substitution on the isoxazole. Microwave irradiation enhances reaction rates and reduces side products.

Stability of Intermediates

Pyridin-3-yl azide is prone to decomposition; in situ generation and immediate use are recommended. Propargyl amine’s volatility necessitates careful handling under inert atmospheres.

Coupling Efficiency

HATU or EDCI/HOBt coupling systems improve amide bond formation yields (80–85%) compared to traditional acyl chlorides. However, these reagents increase synthetic cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and triazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound, using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and isoxazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
  • N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)thiazole-5-carboxamide
  • N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)oxazole-5-carboxamide

Uniqueness

Compared to these similar compounds, N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and ability to interact with specific biological targets, making it a valuable molecule for various applications.

Biological Activity

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a unique structure that combines a pyridine ring, a triazole ring, and an isoxazole moiety. This structural configuration is believed to contribute to its diverse biological activities.

Property Value
Molecular Formula C13H12N6O2
Molecular Weight 272.27 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is hypothesized to modulate the activity of various enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for tumor growth and proliferation.
  • Receptor Binding : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines with promising results:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)12.5Significant growth inhibition
A549 (Lung Cancer)26Induction of apoptosis
HeLa (Cervical Cancer)17.82G2/M-phase arrest observed

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In addition to its anticancer effects, this compound has been investigated for antimicrobial properties. Preliminary data indicate effectiveness against both Gram-positive and Gram-negative bacteria.

Study 1: Inhibition of Tumor Growth

A study conducted by Wei et al. demonstrated that derivatives of triazole compounds exhibited significant cytotoxicity against various cancer cell lines. The study reported that N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole derivatives showed IC50 values comparable to established chemotherapeutics .

Study 2: Mechanistic Insights

Research published in Medicinal Chemistry explored the mechanism by which triazole-containing compounds induce apoptosis in cancer cells. The study found that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound Key Features Biological Activity
N-(pyridin-3-yl)pivalamideLacks triazole ringModerate anticancer activity
N-benzyl-N'-[(1H-triazol-4-yl)methyl]ureaInhibits tubulin polymerizationStrong anticancer effects
5-(triazolyl)isoxazolesBroad-spectrum antimicrobial activityEffective against multiple pathogens

Q & A

Q. What are the foundational synthetic routes for N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-5-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with heterocyclic intermediates. For example:

  • Step 1: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using pyridin-3-yl azides and propargyl derivatives.
  • Step 2: Functionalization of the triazole with an isoxazole-carboxamide group via nucleophilic substitution. Common reagents include K₂CO₃ in DMF under inert atmospheres to prevent oxidation .
  • Step 3: Purification via column chromatography or recrystallization. Yield optimization often requires controlled temperatures (0–25°C) and solvent selection (e.g., DMF or acetonitrile) .

Q. How is structural characterization of this compound performed?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR: To confirm regiochemistry of the triazole and substitution patterns on pyridine/isoxazole. Aromatic protons typically appear at δ 7.5–9.0 ppm .
  • LC-MS/HRMS: To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy: To identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and triazole/pyridine ring vibrations .

Q. What initial biological screening assays are recommended?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ kits.
  • Antimicrobial Screening: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Q. How can researchers optimize purification of intermediates?

Methodological Answer:

  • TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress.
  • Recrystallization: Ethanol/water mixtures are effective for carboxamide intermediates. Ultrasound-assisted crystallization can improve yields .

Q. What are the stability considerations during storage?

Methodological Answer:

  • Store under argon at –20°C in amber vials to prevent hydrolysis of the carboxamide group.
  • Avoid DMSO as a solvent for long-term storage due to oxidation risks; use anhydrous DMF instead .

Advanced Research Questions

Q. How can structural-activity relationships (SAR) guide derivatization for enhanced bioactivity?

Methodological Answer:

  • Pyridine Substituents: Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine 4-position to enhance kinase inhibition. Compare IC₅₀ values in analogues .
  • Triazole Modifications: Replace the methyl linker with ethyl or benzyl groups to study steric effects on receptor binding. Docking studies (AutoDock Vina) predict interactions with ATP-binding pockets .
  • Isoxazole Optimization: Fluorination at the isoxazole 3-position improves metabolic stability in hepatic microsome assays .

Q. How to resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reproducibility Checks: Validate reaction conditions (e.g., inert atmosphere purity, reagent stoichiometry). For example, K₂CO₃ must be anhydrous to avoid side reactions .
  • Advanced Analytics: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to quantify impurities. Contradictions in yields (>70% vs. 50%) may arise from unaccounted byproducts .

Q. What strategies improve regioselectivity in triazole formation?

Methodological Answer:

  • Catalyst Screening: Replace Cu(I) with Ru(II) catalysts (e.g., [Cp*RuCl]₄) to favor 1,5-disubstituted triazoles over 1,4-isomers .
  • Microwave-Assisted Synthesis: Reduce reaction time (30 min vs. 24 hr) and improve regioselectivity (90:10 ratio) .

Q. How to design mechanistic studies for observed antitumor activity?

Methodological Answer:

  • Apoptosis Pathways: Perform flow cytometry with Annexin V/PI staining to quantify early/late apoptosis in treated cells.
  • Western Blotting: Assess caspase-3/9 activation and PARP cleavage. Compare results to positive controls (e.g., doxorubicin) .
  • Transcriptomics: RNA-seq analysis to identify dysregulated pathways (e.g., p53, MAPK) .

Q. How can computational methods predict metabolite formation?

Methodological Answer:

  • In Silico Tools: Use GLORY or Meteor software to simulate Phase I/II metabolism. Prioritize metabolites with high toxicity scores (e.g., epoxides).
  • Density Functional Theory (DFT): Calculate activation energies for hydrolysis pathways of the carboxamide group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.